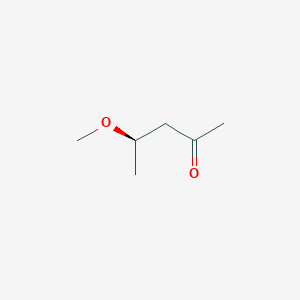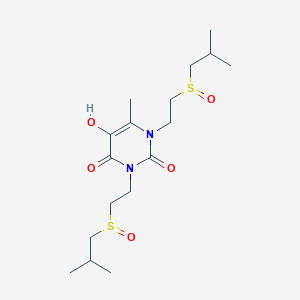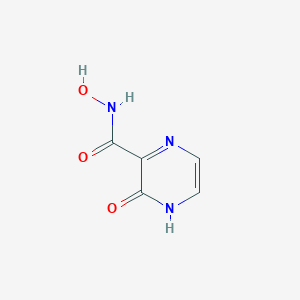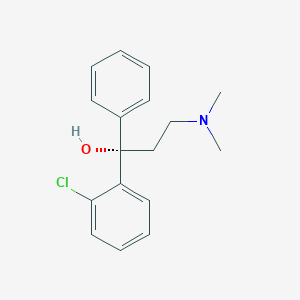
ethyl 2-ethynyl-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a pyridine ring and an ethynyl group, which makes it an important building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethynyl-2H-pyridine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile due to the presence of the ethynyl group, which can undergo addition reactions with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-ethynyl-2H-pyridine-1-carboxylate are not well studied. However, it has been reported to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-ethynyl-2H-pyridine-1-carboxylate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the research and development of ethyl 2-ethynyl-2H-pyridine-1-carboxylate. One potential direction is the synthesis of new organic compounds using ethyl 2-ethynyl-2H-pyridine-1-carboxylate as a building block. Another direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, its potential applications in coordination chemistry and bioimaging should be further explored.
Métodos De Síntesis
Ethyl 2-ethynyl-2H-pyridine-1-carboxylate can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of ethyl 2-bromo-2H-pyridine-1-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction produces ethyl 2-ethynyl-2H-pyridine-1-carboxylate in good yield and purity.
Propiedades
Número CAS |
160464-59-5 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
ethyl 2-ethynyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h1,5-9H,4H2,2H3 |
Clave InChI |
LXAUJPAMFZJDJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=CC1C#C |
SMILES canónico |
CCOC(=O)N1C=CC=CC1C#C |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 2-ethynyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)
![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)




![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)
![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)
